molecular formula C4H8O2S2 B3017840 3-(Methyldisulfanyl)propanoic acid CAS No. 138148-59-1

3-(Methyldisulfanyl)propanoic acid

Cat. No.: B3017840
CAS No.: 138148-59-1
M. Wt: 152.23
InChI Key: GHYWXMNHUWSLHA-UHFFFAOYSA-N
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Description

3-(Methyldisulfanyl)propanoic acid is an organic compound with the molecular formula C4H8O2S2. It is characterized by the presence of a disulfide bond and a carboxylic acid group. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

3-(Methyldisulfanyl)propanoic acid can be synthesized through the reaction of 3-mercaptopropanoic acid with methyl methanethiosulfonate. The reaction is typically carried out in an aqueous solution, cooled in an ice bath, and stirred overnight at room temperature. The product is then extracted with ether and purified by distillation . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Methyldisulfanyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(Methyldisulfanyl)propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Methyldisulfanyl)propanoic acid involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the structural stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function . The molecular targets and pathways involved include thiol-disulfide exchange reactions and redox signaling pathways.

Comparison with Similar Compounds

3-(Methyldisulfanyl)propanoic acid can be compared with other similar compounds such as:

    3-Mercaptopropanoic acid: Lacks the disulfide bond and has different reactivity.

    Methyl methanethiosulfonate: Used as a reagent in the synthesis of this compound.

    Propanoic acid: Lacks the sulfur-containing groups and has different chemical properties. The uniqueness of this compound lies in its disulfide bond, which imparts distinct chemical reactivity and applications in various fields.

Properties

IUPAC Name

3-(methyldisulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c1-7-8-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYWXMNHUWSLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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